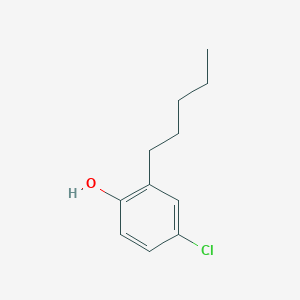Phenol, 4-chloro-2-pentyl-
CAS No.: 13081-16-8
Cat. No.: VC19724972
Molecular Formula: C11H15ClO
Molecular Weight: 198.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13081-16-8 |
|---|---|
| Molecular Formula | C11H15ClO |
| Molecular Weight | 198.69 g/mol |
| IUPAC Name | 4-chloro-2-pentylphenol |
| Standard InChI | InChI=1S/C11H15ClO/c1-2-3-4-5-9-8-10(12)6-7-11(9)13/h6-8,13H,2-5H2,1H3 |
| Standard InChI Key | FJTSMZVGLUHJJK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=C(C=CC(=C1)Cl)O |
Introduction
Structural and Physicochemical Properties
The molecular formula of phenol, 4-chloro-2-pentyl-, is , with a molecular weight of 198.69 g/mol. The compound features a benzene ring with three substituents: a hydroxyl group (-OH), a chlorine atom at the fourth position, and a pentyl chain (-CH) at the second position. The tert-pentyl group (a branched alkyl chain) enhances steric hindrance, influencing solubility and reactivity.
Key Physicochemical Parameters (Extrapolated from Analogues)
-
Boiling Point: Estimated at 230–250°C based on similar chlorinated phenols .
-
Melting Point: Likely between 40–60°C, given the solid-state nature of many alkylchlorophenols .
-
Solubility: Moderately hydrophobic, with limited water solubility (approx. 200–500 mg/L at 25°C) due to the nonpolar pentyl group .
-
Log P (Octanol-Water Partition Coefficient): Predicted to be ~3.5–4.0, indicating moderate lipophilicity .
Synthesis and Industrial Production
The synthesis of phenol, 4-chloro-2-pentyl-, likely involves electrophilic aromatic substitution or Friedel-Crafts alkylation. A plausible route includes:
-
Alkylation of Phenol:
Phenol is alkylated with 1-pentene or a pentyl halide in the presence of a Lewis acid catalyst (e.g., AlCl) to introduce the pentyl group at the ortho position. -
Chlorination:
The alkylated intermediate undergoes chlorination using Cl or SOCl, selectively targeting the para position due to the directing effects of the hydroxyl and alkyl groups .
Industrial production would optimize reaction conditions (e.g., temperature, solvent polarity) to maximize yield and purity. Continuous-flow reactors might be employed for scalability .
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its functional groups:
Oxidation Reactions
The phenolic -OH group can be oxidized to quinones under strong oxidizing conditions (e.g., KMnO in acidic media). The chlorine atom may stabilize intermediate radicals, altering reaction pathways .
Nucleophilic Substitution
The chlorine atom at C4 is susceptible to nucleophilic displacement. For example, reaction with NaOH could yield 4-hydroxy-2-pentylphenol, though steric hindrance from the pentyl group may slow kinetics .
Electrophilic Aromatic Substitution
The pentyl group acts as an ortho/para-directing group, but the existing substituents limit further substitution. Nitration or sulfonation would require harsh conditions .
Biological Activity and Mechanisms
Chlorophenols are known for antimicrobial properties, and phenol, 4-chloro-2-pentyl-, is expected to follow similar mechanisms:
Antimicrobial Action
-
Membrane Disruption: The compound likely penetrates microbial cell membranes via hydrophobic interactions, causing leakage of cytoplasmic contents .
-
Enzyme Inhibition: Interaction with cytochrome P450 enzymes (e.g., CYP1A2) may disrupt metabolic pathways in pathogens .
Toxicity Profile
-
Acute Toxicity: Predicted to cause skin and eye irritation based on structural analogues .
-
Environmental Impact: Moderate persistence due to chlorine content, but biodegradation via microbial dechlorination is plausible .
Industrial and Research Applications
Preservatives and Biocides
Used in coatings, adhesives, and personal care products to inhibit microbial growth. Its stability under varying pH conditions makes it suitable for industrial formulations .
Chemical Intermediate
Serves as a precursor in synthesizing quaternary ammonium salts and ion-exchange resins. For example, reaction with diamines could yield surfactants with antimicrobial properties .
Pharmacological Research
Explored for drug development due to its enzyme-modulating activity, though cytotoxicity remains a concern .
Comparative Analysis with Structural Analogues
Future Research Directions
-
Structure-Activity Relationships: Systematic studies to optimize antimicrobial efficacy while reducing toxicity.
-
Green Synthesis: Developing catalytic methods using ionic liquids or microwave-assisted reactions to improve sustainability .
-
Ecotoxicology: Long-term studies on bioaccumulation potential in aquatic ecosystems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume